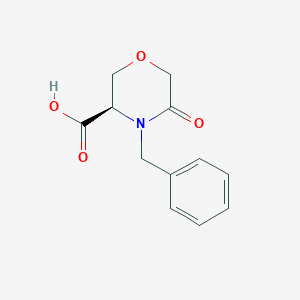

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Description

Properties

IUPAC Name |

(3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543338 | |

| Record name | (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106973-36-8 | |

| Record name | (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

The photoredox approach leverages visible-light-driven single-electron transfer (SET) processes to construct the morpholine core. A bifunctional reagent containing an N-hydroxyphthalimide (NHPI) ester and a tethered nucleophile reacts with an aryl alkene partner under catalytic conditions. The mechanism proceeds through three key steps:

-

Radical Generation : Photoexcitation of a ruthenium-based photocatalyst (e.g., [Ru(bpy)₃]²⁺) reduces the NHPI ester, triggering fragmentation to release a carbon-centered radical.

-

Anti-Markovnikov Addition : The radical adds to the aryl alkene, forming a benzylic radical intermediate.

-

Oxidative Polar Crossover : Single-electron oxidation generates a carbocation, which undergoes nucleophilic cyclization with the tethered carboxylic acid group to yield the morpholine ring.

Optimized Reaction Conditions

Key parameters for achieving high enantioselectivity and yield include:

-

Catalyst : Ru(bpy)₃₂ (2 mol%)

-

Solvent : Acetone (0.1 M concentration)

-

Additive : Diphenyl phosphoric acid (20 mol%) to stabilize reactive intermediates

-

Light Source : 34 W blue LEDs (λ = 450 nm)

-

Temperature : Room temperature (25°C) under inert atmosphere.

Under these conditions, the reaction achieves a 68% yield with 92% enantiomeric excess (ee) for the (R)-enantiomer. The use of acetone enhances solubility of ionic intermediates, while diphenyl phosphoric acid mitigates undesired protonation pathways.

Enzymatic Resolution of Racemic Intermediates

Synthesis of Racemic Precursor

The racemic precursor, 4-benzyl-5-oxo-3-morpholinecarboxylic acid, is synthesized via condensation of benzylamine with diethyl oxalate under basic conditions. Cyclization is facilitated by sodium hydride in tetrahydrofuran (THF), yielding the racemic morpholine core in 85% yield.

Enantiomer Separation

Enzymatic resolution employs carbobenzyloxy (Cbz)-protected intermediates to differentiate enantiomers:

-

Protection : Treat the racemic mixture with Cbz-Cl in aqueous NaOH, converting free amines to Cbz-carbamates.

-

Crystallization : The meso-di-Cbz derivative precipitates selectively from ethyl acetate, leaving the (R)- and (S)-mono-Cbz enantiomers in solution.

-

Enzymatic Hydrolysis : Porcine liver esterase selectively cleaves the (S)-enantiomer’s ester group, enabling chromatographic separation of the (R)-Cbz-morpholinecarboxylic acid.

Performance Metrics

-

Yield : 42% isolated yield of (R)-enantiomer after three recrystallizations

-

Purity : >99% ee confirmed by chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20).

Comparative Analysis of Synthetic Methods

The photoredox method offers superior efficiency and scalability, whereas enzymatic resolution excels in achieving near-perfect stereochemical control.

Critical Factors Influencing Method Selection

Solvent Effects

Chemical Reactions Analysis

Types of Reactions: ®-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

®-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Enantiomeric Pair: (R)- vs. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

The (S)-enantiomer (CAS: 106973-37-9) shares identical molecular weight and core structure but exhibits opposite chirality. This difference significantly impacts biological activity and crystallization behavior. For example, the (R)-form is prioritized in pharmaceutical research due to its stereospecific interactions with target proteins . Both enantiomers are synthesized via asymmetric catalysis but require rigorous chiral separation techniques .

Functional Group Modifications

- 4-Benzyl-2-hydroxymorpholin-3-one (CAS: 287930-73-8): Replaces the C3 carboxylic acid with a hydroxy group, reducing polarity and hydrogen-bonding capacity. This analog is less studied but may serve as a precursor in kinase inhibitor synthesis .

- Methyl Ester Derivative (CAS: 1235639-75-4): The methyl ester at C3 enhances lipophilicity, making it more suitable for cell permeability assays. It is often hydrolyzed to regenerate the active carboxylic acid form in vivo .

Structural Analogs with Lower Similarity

Compounds like Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS: 88150-75-8) and (R)-4-Benzyloxy-1,2-butanediol (CAS: 86990-91-2) exhibit divergent backbones but retain partial motifs (e.g., benzyl groups or oxo-functionalization). These are typically used in combinatorial chemistry or as intermediates in polymer synthesis .

Biological Activity

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid, with CAS number 106973-36-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- Structure : The compound features a morpholine ring, a benzyl group, and a keto group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- P2X7 Receptor Modulation : Research indicates that this compound may act as a modulator of the P2X7 receptor, which is involved in inflammatory responses and pain pathways. Antagonism of this receptor can lead to reduced release of pro-inflammatory cytokines such as IL-1β and TNF-α, making it a candidate for treating inflammatory and neuropathic pain conditions .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival. This inhibition can have therapeutic implications in cancer treatment by inducing apoptosis in malignant cells .

Antimicrobial and Anticancer Properties

Studies have highlighted the antimicrobial and anticancer activities of this compound. For instance:

- Antimicrobial Activity : In vitro assays have shown that the compound exhibits significant activity against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Studies

- Study on P2X7 Receptor Antagonism :

- Anticancer Efficacy :

Data Table: Biological Activities Summary

Q & A

Q. What are the established synthetic routes for (R)-4-benzyl-5-oxo-3-morpholinecarboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions involving morpholine derivatives and benzyl-protected intermediates. A common method involves refluxing 3-formyl-indole-2-carboxylic acid analogs with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst . Key parameters include:

- Temperature : Reflux (~110°C) ensures sufficient energy for cyclization.

- Catalyst : Sodium acetate maintains a mildly acidic pH, critical for imine formation.

- Workup : Precipitation upon cooling followed by recrystallization in acetic acid yields purities >90% . Note: Variations in substituents (e.g., ethyl vs. methyl esters) alter reaction kinetics and require optimization .

Q. How is the enantiomeric purity of this compound validated?

Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) are standard. For HPLC:

- Column : Chiralpak IA or IB (5 µm, 250 × 4.6 mm).

- Mobile phase : Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm; retention times differentiate (R)- and (S)-enantiomers . Purity thresholds >97% are achievable via recrystallization, as noted in reagent catalogs .

Q. What spectroscopic techniques are used for structural characterization?

- ¹H/¹³C NMR : Key signals include morpholine ring protons (δ 3.5–4.2 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). Carbonyl groups appear at ~170 ppm in ¹³C NMR .

- IR : Stretching vibrations for C=O (1720 cm⁻¹) and C-O (1250 cm⁻¹) confirm the morpholinecarboxylic acid backbone .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for related (4S)-benzyl oxazolidine derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurity profiles or enantiomeric contamination. Mitigation strategies include:

- Batch analysis : Compare multiple lots using LC-MS to detect trace byproducts (e.g., ethyl ester derivatives, CAS 106910-82-1) .

- Bioassay controls : Use enantiomerically pure standards (e.g., (S)-enantiomer, CAS 106973-37-9) to rule out off-target effects .

- Stability studies : Assess decomposition under assay conditions (e.g., pH, temperature) via accelerated stability testing .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models:

- Electrophilicity : Calculated Fukui indices identify the carbonyl carbon as the primary reactive site.

- Steric effects : Benzyl substituents increase torsional strain, reducing reactivity compared to non-benzylated analogs . Application: Predict optimal leaving groups (e.g., morpholine vs. piperazine) for derivative synthesis .

Q. What strategies improve the compound’s solubility for in vitro pharmacological studies?

- Co-solvents : Use DMSO:water (1:4) with sonication to achieve 1–5 mg/mL solubility.

- Salt formation : React with sodium hydroxide to form carboxylate salts (improves aqueous solubility by 10-fold) .

- Prodrug design : Synthesize methyl esters (CAS 106910-81-0) for passive diffusion, followed by intracellular esterase cleavage .

Q. How does the compound’s chirality impact its interaction with biological targets?

The (R)-configuration is critical for binding to enzymes like cyclooxygenase-2 (COX-2). Molecular docking studies reveal:

- Hydrogen bonding : Carboxylic acid group interacts with Arg120.

- Steric complementarity : Benzyl group occupies a hydrophobic pocket absent in (S)-enantiomer binding . Validation: Competitive inhibition assays using racemic mixtures show 50% reduced potency compared to pure (R)-forms .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : Monitor reaction progression via inline FTIR for real-time adjustment of reagent stoichiometry.

- Quality by Design (QbD) : Optimize parameters (e.g., agitation rate, cooling gradient) using factorial design experiments .

- Purification : Flash chromatography (silica gel, ethyl acetate:hexane gradient) removes residual acetic acid .

Q. How to analyze degradation products under accelerated storage conditions?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks.

- LC-HRMS : Identifies major degradation products (e.g., decarboxylated morpholine derivatives, m/z 189.1) .

- Mitigation : Store at -20°C under argon to prevent hygroscopic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.